tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups using reagents such as halides or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclopropyl group.
tert-Butyl carbamate: A simpler compound without the oxoethyl and cyclopropyl groups.
tert-Butyl carbazate: Contains a hydrazine group instead of the carbamate group
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropyl-2-oxoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h6-8H,4-5H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUHNUHHIPWXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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